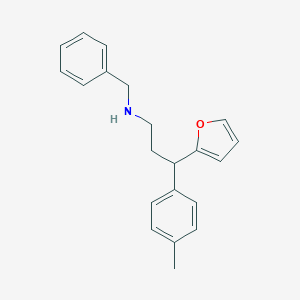![molecular formula C20H26N6O3S B458887 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B458887.png)
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide typically involves the reaction of 2-chloro-4,6-dimorpholin-4-yl-1,3,5-triazine with N-phenyl-propionamide in the presence of a suitable base. The reaction is carried out in a solvent such as dioxane or water, and the temperature is maintained between 70°C and 80°C .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using microwave irradiation to enhance the reaction rate and yield. The use of a multimode reactor, such as Synthos 3000, allows for efficient heating and mixing of the reactants .
化学反应分析
Types of Reactions
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium carbonate in a dioxane/water mixture.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted triazine derivatives.
科学研究应用
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
作用机制
The mechanism of action of 2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide involves its interaction with DNA and inhibition of tyrosine kinase domains. The compound binds to DNA, thereby inhibiting DNA replication and inducing cytotoxic effects in tumor cells. Additionally, it inhibits the tyrosine kinase domain of cell-surface receptors, which plays a crucial role in cell signaling and proliferation .
相似化合物的比较
Similar Compounds
- (5-{[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2,2-dimethyl-1,3-dioxan-5-yl)methanol .
Altretamine: N2,N2,N4,N4,N6,N6-Hexamethyl-1,3,5-triazine-2,4,6-triamine.
Tretamine: 2,4,6-Triethyleneimino-1,3,5-triazine.
Uniqueness
2-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylpropanamide is unique due to its dual functionality, combining the triazine ring with morpholine and phenyl-propionamide moieties. This structural combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
属性
分子式 |
C20H26N6O3S |
|---|---|
分子量 |
430.5g/mol |
IUPAC 名称 |
2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H26N6O3S/c1-15(17(27)21-16-5-3-2-4-6-16)30-20-23-18(25-7-11-28-12-8-25)22-19(24-20)26-9-13-29-14-10-26/h2-6,15H,7-14H2,1H3,(H,21,27) |
InChI 键 |
YKGBCXHAMZKLCI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
规范 SMILES |
CC(C(=O)NC1=CC=CC=C1)SC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-bis(butylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B458804.png)

![N-[3-(2-furyl)-3-phenylpropyl]-N-(4-isopropoxybenzyl)propanamide](/img/structure/B458812.png)
![2-[(5-Methyl-2-oxotetrahydrofuran-3-yl)acetyl]hydrazinecarbothioamide](/img/structure/B458813.png)
![4,4-Dimethyl-8-phenyl-13-prop-2-enylsulfanyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458815.png)
![N-butyl-N,4,4-trimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458816.png)
![8-(Furan-2-yl)-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B458818.png)
![8-Benzyl-3,3-dimethyl-6-(4-pentanoylpiperazin-1-yl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B458819.png)
![2-(isopentylsulfanyl)-3-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one-5-spiro-1'-cyclopentane](/img/structure/B458820.png)
![Methyl 5-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B458821.png)
![8-Butyl-4,4-dimethyl-N-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458822.png)
![2-[(3-bromobenzyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B458824.png)
![N4-ETHYL-N2,N2-DIMETHYL-6-[(6-PROPOXYPYRIDAZIN-3-YL)OXY]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B458825.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B458826.png)
